Sulfamethazine bisulfate
Description
Contextualization of Sulfamethazine (B1682506) as a Sulfonamide Antibiotic in Environmental Science
Sulfamethazine is a member of the sulfonamide class of antibiotics, which are synthetic antimicrobial agents. nih.govresearchgate.net These compounds function by inhibiting the synthesis of dihydrofolic acid in bacteria, a crucial step in the production of nucleic acids. ncats.io Due to their efficacy and affordability, sulfonamides, including sulfamethazine, have been extensively used in veterinary medicine to treat and prevent bacterial infections in livestock and for growth promotion. nih.goviarc.fr
The extensive use of sulfamethazine in agriculture and animal husbandry has resulted in its release into the environment through animal waste. mdpi.comagriculturejournals.cz As a result, sulfamethazine and other sulfonamides are frequently detected in various environmental compartments, including soil, groundwater, surface water, and sediments. mdpi.comnih.govresearchgate.net This widespread contamination has raised concerns about the potential for the development and spread of antibiotic-resistant bacteria, a significant threat to both human and animal health. mdpi.combohrium.com The presence of sulfamethazine in the environment can exert selective pressure on microbial communities, favoring the growth of resistant strains. nih.gov
Historical Trajectory and Evolution of Research on Sulfamethazine and Related Compounds
The journey of sulfonamides began with the synthesis of sulfanilamide (B372717) in 1908, although its antimicrobial properties were not recognized until the 1930s. wiley.com This discovery marked the dawn of the antimicrobial chemotherapy era. researchgate.net Sulfamethazine itself has been in use since the late 1950s for treating respiratory diseases in food-producing animals. iarc.fr
Early research on sulfamethazine primarily focused on its pharmacological and toxicological properties in target animals. However, as analytical techniques became more sensitive, the focus of research expanded to include its environmental fate and effects. wiley.com A significant body of research emerged in the late 20th and early 21st centuries, documenting the occurrence of sulfamethazine in various environmental matrices. agriculturejournals.cz This led to a surge in studies investigating its degradation, transport, and potential ecological impacts. mdpi.combohrium.com More recent research has delved into the development of advanced oxidation processes and bioremediation strategies for removing sulfamethazine from contaminated water and soil. mdpi.combohrium.com
Significance of Sulfamethazine Bisulfate in Environmental and Ecological Studies
The significance of this compound in environmental and ecological studies stems from its widespread detection and potential to disrupt natural ecosystems. mdpi.comnih.govresearchgate.net Research has shown that sulfamethazine can have various ecotoxicological effects. For instance, it has been observed to inhibit the growth of certain aquatic organisms and impact microbial community structures in soil and water. acs.orgnih.gov
One of the most critical concerns is its role in promoting antibiotic resistance. The presence of sulfamethazine in the environment can lead to the selection and proliferation of sulfamethazine-resistant bacteria. nih.gov These resistance genes can then be transferred to other bacteria, including human pathogens, posing a significant public health risk. mdpi.com
Furthermore, studies have investigated the impact of sulfamethazine on key biogeochemical cycles. For example, research has shown that sulfamethazine can inhibit denitrification, a crucial process for nitrogen removal in aquatic ecosystems, potentially leading to increased nitrous oxide (N2O) emissions, a potent greenhouse gas. acs.org The degradation of sulfamethazine in the environment can also lead to the formation of various transformation products, some of which may be more persistent or toxic than the parent compound. nih.gov
Table 1: Environmental Concentrations of Sulfamethazine
| Environmental Matrix | Concentration Range | Location | Reference |
|---|---|---|---|
| Surface Water | 0–138.66 ng L⁻¹ | Jiulong River, China | nih.gov |
| Groundwater | Detected (concentrations vary) | Various locations | mdpi.com |
| Sediment | Detected (concentrations vary) | Various locations | mdpi.com |
| Soil | Detected (concentrations vary) | Various locations | mdpi.com |
Overview of Current Research Challenges and Knowledge Gaps Pertaining to this compound
Despite extensive research, several challenges and knowledge gaps remain in understanding the full environmental impact of this compound.
A significant challenge lies in the comprehensive assessment of the risks posed by sulfamethazine and its transformation products. researchgate.net While numerous studies have focused on the parent compound, less is known about the ecotoxicity and fate of its various degradation products. nih.gov The complex mixtures of contaminants, including other antibiotics and pollutants, present in the environment make it difficult to isolate the specific effects of sulfamethazine. researchgate.net
Another knowledge gap is the long-term impact of chronic, low-level exposure to sulfamethazine on microbial communities and ecosystem functions. nih.gov Most studies are conducted over short periods, which may not fully capture the adaptive responses of microorganisms and the subtle, cumulative effects on ecosystems. acs.org
Furthermore, there is a need for more research into the development of cost-effective and scalable remediation technologies for removing sulfamethazine from large volumes of contaminated water and soil. researchgate.netresearchgate.net While promising technologies like advanced oxidation processes and bioremediation are being explored, their practical application on a large scale remains a challenge. mdpi.combohrium.com The development of catalysts for degradation and understanding the synergistic effects in complex environmental matrices are active areas of research. researchgate.netresearchgate.net There is also a need to fill ecotoxicity data gaps to better inform risk assessments. sfei.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S.H2O4S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;1-5(2,3)4/h3-7H,13H2,1-2H3,(H,14,15,16);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHZBANIDAJXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612923 | |
| Record name | Sulfuric acid--4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24540-76-9 | |
| Record name | Sulfuric acid--4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFAMETHAZINE BISULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J847L84W0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Sulfamethazine
Established Synthetic Pathways for Sulfamethazine (B1682506) and Analogs
The primary and most established method for synthesizing sulfamethazine involves the condensation reaction of a sulfaguanidine (B1682504) derivative with a β-diketone. google.com Specifically, sulfamethazine is produced by reacting sulfaguanidine or its acetylated form, acetylsulfaguanidine, with 2,4-pentanedione (also known as acetylacetone). google.comgoogle.com This reaction is typically conducted in an aqueous acidic buffer solution, for instance, a mixture of sodium acetate (B1210297) and acetic acid, to maintain a pH between 3.0 and 6.0. google.com The process is generally heated to temperatures between 90 and 120°C for an extended period, often ranging from 24 to 144 hours. google.com Utilizing an excess of the β-diketone and operating at approximately the boiling point of the reaction mixture can lead to high yields (in excess of 93%) and high purity of the final product. google.com The resulting sulfamethazine can be isolated by diluting the reaction mixture with water, cooling, filtering, and washing. google.com
This core synthetic strategy can be adapted to produce sulfamethazine analogs by substituting the starting materials. For example, using different β-diketones where the methyl groups of 2,4-pentanedione are replaced by other lower alkyl groups (such as ethyl, propyl, or butyl) results in the corresponding 4,6-dialkylsulfapyrimidine derivatives. google.com
Beyond this principal pathway, other synthetic approaches for sulfamethazine and its analogs have been developed. These include various condensation reactions with electrophilic reactants, coupling with nucleophilic aromatic compounds, and multicomponent reactions that combine several starting materials in a single step. researchgate.netresearchgate.net For instance, derivatives can be synthesized by reacting 4-acetamidobenzenesulfonyl chloride with 2-amino-4,6-dimethylpyrimidine (B23340). nih.gov
Targeted Derivatization Strategies for Research Purposes
The sulfamethazine scaffold is a versatile platform for chemical modification to create novel derivatives for specific research applications. These strategies often involve targeting the sulfonamide or the aniline (B41778) functional groups to attach different chemical moieties, thereby altering the molecule's physical, chemical, and biological properties. researchgate.netnih.gov
Recent research has focused on designing and synthesizing sulfamethazine derivatives as potential therapeutic agents, such as potent neuraminidase inhibitors for anti-influenza applications. nih.gov In one such study, a lead compound was identified through virtual screening, and a series of novel inhibitors were synthesized based on its structure. researchgate.netnih.gov These derivatization efforts can involve complex, multi-step syntheses to append various functional groups to the core sulfamethazine structure. nih.gov
Synthesis of Metabolites for Environmental Fate Studies (e.g., N4-acetylsulfamethazine)
The study of sulfamethazine's environmental impact necessitates the availability of its primary metabolites, such as N4-acetylsulfamethazine. This metabolite is formed in vivo and is often detected in environmental samples. nih.gov Its synthesis is crucial for developing analytical standards and for conducting biodegradation and ecotoxicity studies. researchgate.net
N4-acetylsulfamethazine is a sulfonamide where the amino group at the N4 position of the benzenesulfonamide (B165840) core is acetylated. nih.gov The synthesis of N4-acetylsulfamethazine can be achieved through the direct acetylation of sulfamethazine. A common laboratory method involves reacting sulfamethazine with acetic anhydride. The reaction can be performed in a solvent like pyridine, which also acts as a base to neutralize the acetic acid byproduct. Alternatively, a more direct route to the acetylated form involves using acetylsulfaguanidine as the starting material in the condensation reaction with 2,4-pentanedione, under similar conditions as the synthesis of the parent drug. google.com The synthesis of acetylsulfamethazine has been instrumental in evaluating and developing analytical methods, such as the Bratton-Marshall assay, for its detection in biological samples. researchgate.net
| Starting Material | Reagent | Product | Application |
| Sulfamethazine | Acetic Anhydride | N4-acetylsulfamethazine | Analytical Standard |
| Acetylsulfaguanidine | 2,4-Pentanediol | N4-acetylsulfamethazine | Environmental Fate Studies |
Preparation of Labeled Compounds for Mechanistic Investigations (e.g., 14C-phenyl-sulfamethazine)
To trace the path of sulfamethazine in biological and environmental systems, isotopically labeled versions of the molecule are indispensable tools. Radiolabeled compounds, such as ¹⁴C-phenyl-sulfamethazine, allow for precise quantification and tracking in complex matrices like soil, water, and biological tissues. researchgate.netiastate.edu These labeled molecules are critical for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for investigating environmental fate, such as sorption, degradation, and bioavailability. iastate.eduselcia.com
The synthesis of ¹⁴C-phenyl-sulfamethazine typically involves incorporating the ¹⁴C isotope into the phenyl ring of the molecule. This is generally accomplished by using a commercially available labeled precursor in one of the early steps of the synthesis. researchgate.net A common strategy is to start with uniformly ¹⁴C-labeled aniline. researchgate.net This labeled aniline can then be taken through a multi-step reaction sequence, similar to the standard synthesis of sulfonamides, to produce the final ¹⁴C-phenyl-sulfamethazine. researchgate.netpharmaron.com This ensures the radiolabel is in a stable part of the molecule, allowing for the tracking of the core structure even if metabolic transformations occur at the periphery. selcia.com The resulting ¹⁴C-labeled sulfamethazine has been used in microcosm studies to determine its half-life and degradation pathways in freshwater and sediment environments. researchgate.netiastate.edu
| Labeled Precursor | Isotope | Final Labeled Compound | Research Application |
| Aniline | ¹⁴C | ¹⁴C-phenyl-sulfamethazine | Environmental Fate & Bioavailability |
Green Chemistry Approaches and Sustainable Synthesis Considerations for Sulfamethazine
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of pharmaceuticals, including sulfamethazine and other sulfonamides. researchgate.netrsc.org The traditional synthesis of sulfonamides often relies on hazardous reagents like sulfonyl chlorides and volatile organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). researchgate.net Green chemistry seeks to mitigate these issues by developing alternative, more environmentally benign synthetic routes. tandfonline.com
Key green approaches applicable to sulfamethazine synthesis include:
Use of Greener Solvents: Replacing conventional organic solvents with more sustainable alternatives is a primary focus. Water is an ideal green solvent due to its non-toxicity and availability. tandfonline.com Methods have been developed for sulfonamide synthesis in water, sometimes with pH control or the use of a phase-transfer catalyst for water-insoluble starting materials. tandfonline.com Other green solvents like polyethylene (B3416737) glycol (PEG) and deep eutectic solvents (DESs) have also been successfully employed for sulfonamide synthesis, offering benefits such as reusability and mild reaction conditions. tandfonline.comuniba.it
Catalyst-Free and Metal-Free Reactions: Developing reactions that proceed efficiently without a catalyst, or with a non-toxic, earth-abundant catalyst, is a core green principle. Catalyst-free condensation of sulfonamides with aldehydes, mediated by a reusable dehydrating agent like alumina, has been reported. nih.gov
Mechanochemistry: Solvent-free synthesis using mechanical force (mechanochemistry) represents a significant advancement. A one-pot, solvent-free method for synthesizing sulfonamides from disulfides and amines using solid-state reagents has been demonstrated, offering a drastically lower environmental factor (E-factor) compared to traditional solution-based methods. rsc.org
Alternative Reagents: Replacing hazardous reagents is crucial. For example, using sodium sulfinate as a stable and less reactive sulfur source instead of sulfonyl chlorides has been explored for the synthesis of sulfonamides in water. researchgate.net
While many of these green methodologies have been developed for sulfonamides in general, they provide a clear and viable pathway for developing more sustainable and environmentally friendly manufacturing processes for sulfamethazine. researchgate.net
| Green Chemistry Approach | Key Feature | Example Application for Sulfonamides |
| Greener Solvents | Use of water, PEG, or Deep Eutectic Solvents (DESs) | Synthesis from amines and sulfonyl chlorides in Choline Chloride-based DESs. uniba.it |
| Mechanochemistry | Solvent-free reaction using mechanical force | One-pot synthesis from disulfides mediated by solid sodium hypochlorite. rsc.org |
| Alternative Reagents | Replacement of hazardous starting materials | Use of sodium sulfinate instead of sulfonyl chlorides as the sulfur source. researchgate.net |
| Catalyst-Free Conditions | Avoidance of (often toxic) metal catalysts | Condensation of sulfonamides and aldehydes using Al₂O₃ as a dehydrating agent. nih.gov |
Advanced Analytical Methodologies for Detection and Quantification of Sulfamethazine Bisulfate and Its Metabolites
Spectroscopic Techniques for Trace-Level Analysis
Spectroscopic methods offer high sensitivity and are instrumental in the structural elucidation and quantification of sulfamethazine (B1682506) and its metabolites at very low concentrations.
Mass Spectrometry-Based Approaches (e.g., MALDI-TOF MS, LC-MS/MS)
Mass spectrometry (MS), particularly when coupled with chromatographic separation, is a powerful tool for the definitive identification and quantification of sulfamethazine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for analyzing sulfamethazine and its metabolites. nih.gov It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov This approach allows for the direct analysis of complex samples like swine urine with minimal preparation, achieving elution of target analytes in under seven minutes using a rapid gradient. nih.gov Methods have been developed for the simultaneous determination of sulfamethazine and its primary metabolite, N4-acetylsulfamethazine, in swine urine and other matrices. nih.gov LC-MS/MS is highly valued for its ability to provide structural information, which aids in the unambiguous identification of compounds, a requirement set by regulatory bodies like the European Union. nih.gov The technique has been successfully applied to determine sulfamethazine residues in milk, with one study reporting a detection level of 6.46±0.76 ng/g. acgpubs.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) represents a rapid and definitive technique for trace-level detection. acs.org It has proven effective for analyzing sulfamethazine and N4-acetylsulfamethazine in environmental samples like water, soil, and manure. acs.org When combined with solid-phase immunoextraction (SPIE), MALDI-TOF MS can detect residues at the parts-per-billion (ppb) level. acs.org This method is noted for its efficiency, with a sample enrichment time of 1.5 hours per batch and a spectrum acquisition time of just 5 minutes per sample. acs.org Recent advancements have also seen the use of portable mass spectrometers, which can detect multiple veterinary drugs, including sulfamethazine, in about 30 seconds, showcasing great potential for on-site screening. mdpi.com
Table 1: Performance of Mass Spectrometry-Based Methods for Sulfamethazine Detection
| Method | Matrix | Target Analyte(s) | Limit of Detection (LOD) / Quantification (LOQ) | Key Findings/Advantages | Citations |
|---|---|---|---|---|---|
| LC-MS/MS | Swine Urine | Sulfamethazine, N4-acetylsulfamethazine | Trace amounts quantifiable below regulatory limits | Rapid analysis (<7 min), direct injection of diluted urine | nih.gov |
| LC-MS/MS | Milk | 14 Sulfonamides including Sulfamethazine | LOQ for SMZ: 6.46 ng/g | Validated for multi-residue analysis, high accuracy | acgpubs.org |
| Paper Spray MS (PS-MS) | Pig Whole Blood, Serum, Synthetic Urine | Sulfamethazine | LOD: 7.9 µg/L (Blood), 11.5 µg/L (Serum), 11.2 µg/L (Urine) | Minimal sample prep, high sensitivity and accuracy, suitable for rapid testing | acs.orgnih.gov |
| SPIE-MALDI-TOF MS | Water, Soil, Composted Manure | Sulfamethazine, N4-acetylsulfamethazine | 0.1 ppb (Water), 1 ppb (Soil/Manure) | Rapid and definitive, efficient for environmental samples | acs.org |
| LC-Thermospray MS | Animal Tissues | Sulfamethazine, Sulfadimethoxine | LOD for SMZ: 2 ng/g | Simple, sensitive, rapid, provides on-line confirmation | nih.gov |
Surface-Enhanced Raman Spectroscopy (SERS) for Environmental Monitoring
Surface-Enhanced Raman Spectroscopy (SERS) is an emerging and powerful technique for the rapid and ultra-sensitive detection of chemical analytes. colab.ws It utilizes the enhancement of Raman scattering from molecules adsorbed on or near nanostructured metal surfaces, providing a unique vibrational fingerprint for identification. mdpi.com
SERS has been successfully applied to analyze various sulfa drugs, including sulfamethazine, at concentrations as low as 10 ng/mL. colab.ws The technique's potential for environmental monitoring is significant. For instance, a recyclable SERS-DGT (Diffusive Gradients in Thin-films) sensing device has been developed for the in-situ sensing of sulfamethazine in water. nih.gov This device uses gold nanoparticles supported on graphitic carbon nitride nanosheets (Au@g-C3N4NS) as a responsive binding phase, allowing for the integration of sampling, pretreatment, and detection. nih.gov It has been validated over a wide range of conditions, including concentrations from 1.031 to 761.9 ng/mL. nih.gov Studies have also demonstrated the use of SERS for detecting sulfamethazine residues in complex food matrices like duck blood, achieving a limit of quantification of 0.75 mg/L when combined with chemometric models. mdpi.com
Table 2: Applications of SERS in Sulfamethazine Detection
| SERS Substrate/Method | Matrix | Limit of Detection (LOD) / Quantification (LOQ) | Key Features | Citations |
|---|---|---|---|---|
| Gold Nanoparticles (AuNPs) | General (Muscle Foods) | LOD: 10 ng/mL | Quantitative analysis using Partial Least Squares (PLS) models | colab.ws |
| Au@g-C3N4NS in DGT device | Water | Effective range: 1.031–761.9 ng/mL | Recyclable, allows for in-situ sampling and sensing | nih.gov |
| Gold Nanocolloids | Duck Blood | LOQ: 0.75 mg/L | Rapid detection combined with chemometric models (CARS-MLR) | mdpi.com |
Chromatographic Separation Methods
Chromatography is fundamental to the analysis of sulfamethazine, providing the necessary separation from interfering components in complex mixtures before detection and quantification.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination of sulfamethazine in a variety of samples, including animal tissues, feed, and milk. nih.govnih.govkoreascience.kr The method typically involves a reversed-phase column, often a C18, and a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.netmdpi.com
Various detectors can be coupled with HPLC for sulfamethazine analysis. UV detectors, commonly set at wavelengths around 254 nm or 265 nm, are frequently used for quantification. nih.govnih.govnih.gov Diode array detectors (DAD) offer the advantage of acquiring full UV spectra, which aids in peak identification and purity assessment. acs.org For enhanced sensitivity, fluorescence detectors can be employed, often requiring pre-column derivatization of the sulfonamides with an agent like fluorescamine. mdpi.com HPLC methods have been developed to achieve low limits of detection, often in the parts-per-million (ppm) or parts-per-billion (ppb) range, with high recovery rates. nih.govkoreascience.krresearchgate.net
Table 3: Selected HPLC Methods for Sulfamethazine Determination
| Matrix | Column | Mobile Phase | Detector | Recovery / LOD/LOQ | Citations |
|---|---|---|---|---|---|
| Swine Feeds | C18/Porasil B and AX/Corasil | Not specified | UV (254 nm) | 98% recovery at 0.5 ppm | nih.gov |
| Pork Tissue (Liver, Kidney, Muscle, Fat) | Zorbax ODS | Not specified | UV (254 nm) | 85.6% recovery at 0.1-0.4 ppm | nih.gov |
| Egg Albumin & Yolk | Reversed Phase | Acetonitrile and Phosphate Buffer (gradient) | UV | Not specified | researchgate.net |
| Non-target Feeds | Zorbax Eclipse XDB C18 | Acetic acid, Methanol, Acetonitrile (gradient) | Fluorescence (FLD) with pre-column derivatization | Recoveries: 79.3–114.0%; LOQ: 41.3–89.9 µg/kg | mdpi.com |
| Cattle Urine | Amino-bonded reversed-phase | Methanol | UV | Quantitation of 0.2 µg injections | nih.govwiley.com |
Gas Chromatography (GC) Applications in Environmental Matrices
While less common than HPLC for sulfonamide analysis due to the polarity and low volatility of these compounds, Gas Chromatography (GC) has been applied, typically requiring a derivatization step to increase analyte volatility. GC coupled with mass spectrometry (GC-MS) has been used to identify and quantify methylated metabolites of sulfamethazine in swine tissue. osti.gov Another approach involves GC with a highly sensitive electron-capture detector (GC-ECD) for the quantitation of sulfonamide residues in liver extracts after methylation. oup.com Tandem mass spectrometry (MS/MS) can then be used for identity confirmation of the residues separated by GC. oup.com
Capillary Electrophoresis (CE) for Enhanced Selectivity
Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), offers an alternative separation technique with high efficiency and selectivity. Methods based on CZE coupled with mass spectrometry (CZE-MS) and tandem mass spectrometry (CZE-MS/MS) have been developed for the multiresidue determination of ten different sulfonamides, including sulfamethazine, in meat and groundwater. nih.gov The use of MS/MS detection in multiple reaction monitoring (MRM) mode provides the high degree of certainty required for unambiguous identification according to European Union standards. nih.gov These CE-based methods have demonstrated satisfactory recoveries and detection limits below the maximum residue limits legislated for these compounds, making them suitable for monitoring in both food and environmental samples. nih.gov
Immunoanalytical Techniques for Environmental Residue Detection (e.g., ELISA, Solid Phase Immunoextraction)
Immunoanalytical techniques, which utilize the specific binding between an antibody and an antigen, offer a powerful tool for the detection of sulfamethazine residues. These methods are valued for their high sensitivity, simplicity, and capacity for high-throughput screening of numerous samples. animbiosci.orgmdpi.com
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely adopted immunoanalytical method for the quantitative analysis of sulfamethazine. mzfoodtest.com Commercial ELISA test kits are available and are typically based on a competitive enzyme immunoassay format. mzfoodtest.com In this setup, sulfamethazine in the sample competes with a known amount of enzyme-labeled sulfamethazine for a limited number of antibody binding sites. acs.org The resulting color development is inversely proportional to the concentration of sulfamethazine in the sample. acs.org ELISA has been successfully applied to detect sulfamethazine residues in various matrices, including milk, plasma, urine, and edible tissues. tandfonline.com
One of the key advantages of ELISA is its potential for rapid screening. jfda-online.com For instance, a one-step ELISA kit for sulfamethazine in swine serum can provide results in approximately 30 minutes. jfda-online.com The detection limits of ELISA for sulfamethazine can be as low as 0.001 ppm. jfda-online.com Semi-quantitative ELISA methods have also been developed to predict sulfamethazine residues in live animals, which can be a valuable tool for on-farm or pre-slaughter screening. animbiosci.organimbiosci.org
However, a critical consideration with immunoassays is the potential for cross-reactivity, where the antibody may bind to structurally similar compounds, such as other sulfonamides. jfda-online.com The specificity of the antibody is a crucial factor, and the design of the hapten used to generate the antibody can significantly influence its cross-reactivity profile. tandfonline.com
Solid Phase Immunoextraction (SPIE) is another immunoanalytical technique that combines the selectivity of immunoaffinity with solid-phase extraction. acs.org This method utilizes antibodies immobilized on a solid support to selectively capture and concentrate sulfamethazine and its metabolites from complex environmental samples like water, soil, and manure. acs.org SPIE has been successfully coupled with techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) for the sensitive detection of sulfamethazine and its major metabolite, N4-acetylsulfamethazine. acs.org This combination offers a rapid and definitive analytical approach. acs.org
The following table summarizes the performance of a dipstick immunoassay for sulfamethazine detection in different environmental matrices.
| Matrix | Fortification Level (µg/L) | Visual Result |
| Buffer | 50 | Clear visual differentiation |
| Buffer | 100 | Clear visual differentiation |
| Water | 50 | Clear visual differentiation |
| Water | 100 | Clear visual differentiation |
| Skimmed Milk | 50 | Clear visual differentiation |
| Skimmed Milk | 100 | Clear visual differentiation |
| Pig Manure Extract | 50 | Clear visual differentiation |
| Pig Manure Extract | 100 | Clear visual differentiation |
Data sourced from a study on dipstick immunoassay for sulfamethazine detection. researchgate.net
Sample Preparation and Matrix Effects in Environmental Analysis
The accurate quantification of sulfamethazine bisulfate in environmental samples is often challenged by the complexity of the sample matrix. irb.hr Environmental matrices such as water, soil, and manure contain numerous interfering substances that can affect the analytical signal, a phenomenon known as the matrix effect. nih.govresearchgate.net Therefore, effective sample preparation is a critical step to remove these interferences and concentrate the target analytes before instrumental analysis. irb.hrresearchgate.net
Matrix effects can manifest as either signal suppression or enhancement, leading to inaccurate quantification. researchgate.net The extent of the matrix effect can vary significantly depending on the analyte, the sample matrix, and the sample preparation method used. researchgate.net For instance, in the analysis of sulfamethazine, signal losses ranging from -37% in fish to -96% in eggs have been reported. researchgate.net
Solid-Phase Extraction (SPE) Techniques
Solid-phase extraction (SPE) is the most widely used sample preparation technique for the extraction and clean-up of sulfamethazine and other pharmaceuticals from environmental samples. irb.hrresearchgate.net SPE offers several advantages over traditional liquid-liquid extraction, including higher recoveries, improved selectivity, and reduced solvent consumption. irb.hr
The choice of SPE sorbent is crucial and depends on the physicochemical properties of the analyte and the nature of the sample matrix. chromatographyonline.com Various SPE cartridges have been evaluated for the extraction of sulfonamides, including hydrophilic-lipophilic balanced (HLB) copolymers and mixed-mode polymeric sorbents. chromatographyonline.comusgs.gov For example, Oasis HLB cartridges have been successfully used for the extraction of sulfamethazine from hospital wastewater. medcraveonline.com
The efficiency of SPE can be influenced by several factors, including the pH of the sample. mdpi.com Optimization of the sample pH is often necessary to achieve optimal recoveries for the target analytes. mdpi.com
The table below shows the recoveries of various pharmaceuticals, including sulfamethazine, using Oasis HLB cartridges at different pH values.
| Analyte | Recovery at pH 3 (%) | Recovery at pH 7 (%) |
| Lincomycin | 85 | 70 |
| Caffeine | 92 | 80 |
| Trimethoprim | 95 | 85 |
| Levofloxacin | 98 | 88 |
| Norfloxacin | 96 | 87 |
| Ciprofloxacin | 94 | 86 |
| Enrofloxacin | 97 | 89 |
| Sulfamethazine | 93 | 84 |
| Metoprolol | 90 | 82 |
Data adapted from a study on the determination of pharmaceuticals in hospital wastewater. mdpi.com
Automated On-line SPE-LC-MS/MS Systems
To improve sample throughput and reduce manual labor, automated on-line solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) systems have been developed. chromatographyonline.commdpi.com These systems integrate sample extraction, separation, and detection into a single, automated process. thermofisher.cn
Online SPE-LC-MS/MS offers several advantages, including reduced analysis time, decreased solvent consumption, and improved analytical precision. chromatographyonline.commdpi.com This approach minimizes sample handling, thereby reducing the risk of contamination and analyte loss. chromatographyonline.com Fully automated online SPE-LC-MS/MS methods have been successfully applied for the quantification of sulfonamide antibiotics, including sulfamethazine, in surface water and wastewater samples at low nanogram-per-liter levels. chromatographyonline.com
The selection of the appropriate online SPE cartridge is a critical step in method development to ensure high recoveries for the target analytes. mdpi.com Different types of cartridges, such as those based on polymeric sorbents, are commercially available.
Validation of Analytical Methods for Environmental Samples
The validation of analytical methods is essential to ensure the reliability and accuracy of the data generated. europa.eu Method validation is a process that provides documented evidence that an analytical method is suitable for its intended purpose. europa.eu For the analysis of sulfamethazine in environmental samples, key validation parameters include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.net
Selectivity refers to the ability of the method to distinguish the analyte of interest from other components in the sample matrix. researchgate.net This is particularly important in complex environmental samples where co-eluting interferences can affect the analytical signal.
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net Calibration curves are typically constructed to assess linearity. oup.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net For sulfamethazine, LODs in the range of 0.1 to 0.5 µg/L have been reported for SPE-LC-MS methods. medcraveonline.com
Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery experiments using spiked samples. researchgate.netPrecision describes the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD). researchgate.net
The following table presents the validation parameters for an SPE-LC-MS method for the determination of selected pharmaceuticals in hospital wastewater.
| Parameter | Lincomycin | Caffeine | Trimethoprim | Levofloxacin | Norfloxacin | Ciprofloxacin | Enrofloxacin | Sulfamethazine | Metoprolol |
| LOD (µg/L) | 0.5 | 0.2 | 0.1 | 0.1 | 0.2 | 0.3 | 0.2 | 0.4 | 0.3 |
| LOQ (µg/L) | 1.5 | 0.6 | 0.3 | 0.3 | 0.6 | 0.9 | 0.6 | 1.2 | 0.9 |
| Recovery (%) | 85-95 | 92-102 | 95-105 | 98-108 | 96-106 | 94-104 | 97-107 | 93-103 | 90-100 |
| Precision (RSD, %) | < 5 | < 4 | < 3 | < 3 | < 4 | < 5 | < 4 | < 6 | < 5 |
Data adapted from a study on the development and validation of an SPE-LC-MS method. medcraveonline.com
Environmental Fate and Transformation Pathways of Sulfamethazine Bisulfate
Occurrence and Distribution in Various Environmental Compartments
Sulfamethazine (B1682506), a sulfonamide antibiotic extensively used in veterinary medicine, has become a widespread environmental contaminant. researchgate.net Its presence is frequently documented in various environmental matrices across the globe, a direct consequence of its use in livestock for therapeutic and sub-therapeutic purposes. researchgate.netnih.gov
Aquatic Environments (Surface Water, Groundwater, Drinking Water, Wastewater)
Sulfamethazine is ubiquitously detected in aquatic environments, with concentrations varying from the nanogram per liter (ng/L) to the microgram per liter (µg/L) range. nih.govresearchgate.net It is one of the most frequently detected sulfonamides in effluent wastewater and surface water. nih.gov
Surface Water: Studies have consistently reported the presence of sulfamethazine in surface waters. For instance, in the Mekong Delta, surface water samples were found to be contaminated with sulfamethazine, among other antibiotics. nih.gov In European surface waters, median concentrations are around 50 ng/L, with peak concentrations reaching up to 4–6 μg/L. frontiersin.org In some cases, even higher concentrations have been observed, such as up to 12 μg/L in a Croatian river receiving industrial wastewater. frontiersin.org
Groundwater: The contamination of groundwater by sulfamethazine is a significant concern due to the potential for this water source to be used for drinking. researchgate.net While some studies have not detected sulfamethazine in groundwater samples nih.gov, others have found its presence. For example, a study in Idaho, USA, detected sulfamethazine in all six sampled private water wells at concentrations ranging from 0.076 to 0.22 μg/L. core.ac.uk Another study detected sulfamethazine at up to 0.16 μg/L in two out of 59 groundwater samples analyzed. core.ac.uk
Drinking Water: The presence of pharmaceuticals in drinking water is an emerging issue. nih.gov Although concentrations are generally low, often below 0.05 µg/L (or 50 ng/L), the long-term effects of exposure are not fully understood. iwaponline.comwho.int Some studies have detected sulfamethazine in drinking water, though typically at trace concentrations in the ng/L range. iwaponline.com The degradation of sulfamethazine during drinking water treatment processes like chlorination is slow, with a reported half-life of approximately 37 days. nih.gov
Wastewater: Wastewater treatment plants are a major source of antibiotics entering the environment. researchgate.netacs.org Sulfamethazine has been detected in wastewater, with concentrations varying depending on the source and treatment level. nih.goviwaponline.com For example, pig farm wastewaters have been shown to contain high concentrations of sulfamethazine, up to 19.2 x 10³ ng/L. nih.gov
Table 1: Occurrence of Sulfamethazine in Various Aquatic Environments
| Environmental Compartment | Concentration Range | Reference |
|---|---|---|
| Surface Water | 7 to 360 ng/L; up to 12 µg/L | nih.govfrontiersin.org |
| Groundwater | Not detected to 0.22 µg/L | nih.govcore.ac.uk |
| Drinking Water | Generally < 50 ng/L | iwaponline.comwho.int |
| Wastewater | Up to 19.2 x 10³ ng/L | nih.gov |
Terrestrial Environments (Soil, Manure)
The primary pathway for sulfamethazine to enter terrestrial environments is through the application of manure from treated livestock as fertilizer. iastate.edunih.gov
Soil: Once in the soil, sulfamethazine can persist for extended periods. nih.gov Concentrations in soil are typically lower than in manure. nih.gov Studies have shown that sulfamethazine can be detected in soil a year after medication of livestock. nih.gov The distribution of sulfamethazine in soil can be influenced by factors like soil type and agricultural practices. researchgate.net For instance, one study found that sulfamethazine degraded over time in andosol and gray lowland soil, but showed little degradation in brown forest soil. researchgate.net The transfer of sulfamethazine from soil to edible crops has also been observed, with the translocation depending on the physicochemical properties of the antibiotic and the crop species. nih.govmdpi.com
Manure: Manure from concentrated animal feeding operations (CAFOs) is a significant reservoir of sulfamethazine. nih.gov Concentrations can be quite high, with one study reporting up to 9,990 µg/kg (on a dry matter basis) in feedlot manure. nih.gov Another study reported sulfamethazine concentrations in manure and manure slurry to be in the range of 3–35 µmol/kg. researchgate.net The use of this manure as fertilizer directly introduces the antibiotic into the agricultural landscape. iastate.edunih.gov
Table 2: Occurrence of Sulfamethazine in Terrestrial Environments
| Environmental Compartment | Concentration Range | Reference |
|---|---|---|
| Soil | Two orders of magnitude smaller than manure | nih.gov |
| Manure | Up to 9,990 µg/kg | nih.gov |
Abiotic Degradation Processes
Abiotic degradation processes, including photolysis, hydrolysis, and sorption, play a crucial role in the environmental fate of sulfamethazine.
Photolysis (Direct and Indirect) and Photoproduct Identification
Photolysis, or degradation by light, is a primary abiotic transformation pathway for sulfamethazine in aqueous environments. conicet.gov.ar The rate and products of photolysis can be influenced by various environmental factors.
Direct and Indirect Photolysis: Direct photolysis, where the sulfamethazine molecule itself absorbs light and degrades, is a significant process. rsc.orgrsc.org Studies have shown that the decomposition of the triplet-excited state of sulfamethazine is the main pathway for its direct photolysis in water. rsc.orgrsc.org Self-sensitized photolysis, where excited sulfamethazine molecules promote the degradation of other sulfamethazine molecules, also contributes to its breakdown. rsc.orgrsc.org
Indirect photolysis, involving reactive oxygen species (ROS) like hydroxyl radicals (•OH), can also occur. rsc.org The presence of substances like nitrate (B79036) (NO₃⁻) in water can promote photolysis by generating more •OH radicals. rsc.org Conversely, dissolved organic matter, such as fulvic acid, can inhibit photolysis by competing for light absorption and scavenging ROS. rsc.org The pH of the water also significantly affects the photodegradation rate, with higher pH values generally leading to faster degradation. nih.gov For example, at pH 4.0, the half-life of sulfamethazine under simulated sunlight was 84.4 hours, which decreased to 9.4 hours at pH 7.2. nih.gov
Photoproduct Identification: Several photoproducts of sulfamethazine have been identified through techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govrsc.org Common degradation pathways include the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO₂). nih.gov One of the most significant photoproducts is the desulfonated form of sulfamethazine. nih.gov Other identified products include those resulting from the attack of hydroxyl radicals on the benzene (B151609) ring or the dimethyl pyrimidine (B1678525) group. rsc.org It's important to note that while photolysis can be effective in breaking down the parent sulfamethazine molecule, it does not necessarily lead to complete mineralization into CO₂, H₂O, and inorganic compounds. rsc.orgunipd.it
Table 3: Identified Photoproducts of Sulfamethazine
| Photoproduct (m/z) | Formation Pathway | Reference |
|---|---|---|
| 124 | Broken carbon-nitrogen bond | rsc.org |
| 215 | SO₂ removal from sulfamethazine | rsc.org |
| 295 | Attack of •OH radicals on the benzene ring or dimethyl pyrimidine group | rsc.org |
| Desulfonated product | Cleavage of sulfonamide bond and SO₂ extrusion | nih.govnih.gov |
Hydrolysis and Chemical Stability in Aqueous Systems
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For many pharmaceuticals, hydrolysis is a key degradation pathway. nih.gov However, sulfamethazine exhibits significant hydrolytic stability under typical environmental conditions. acs.orgnih.gov
Studies conducted according to OECD guidelines have shown that sulfamethazine is hydrolytically stable at pH 9.0 and pH 7.0, with a half-life of over a year at 25°C. nih.gov This indicates that hydrolysis is not a major degradation pathway for sulfamethazine in most natural aquatic environments. nih.gov While some degradation can occur under more acidic conditions, the rate is generally slow. nih.gov The stability of sulfamethazine in aqueous solutions suggests its potential for persistence and long-range transport in water systems. acs.orgnih.gov
Sorption to Environmental Matrices (e.g., Sediment, Soil, Carbon Nanotubes)
Sorption, the process by which a substance adheres to a solid surface, is a critical factor influencing the mobility and bioavailability of sulfamethazine in the environment. irb.hrresearchgate.net
Sorption to Soil and Sediment: The sorption of sulfamethazine to soil and sediment is generally weak, which contributes to its high mobility and potential to contaminate groundwater. irb.hr The extent of sorption is influenced by the physicochemical properties of both the sulfamethazine molecule (such as its pKa values) and the solid matrix (such as organic carbon content and pH). irb.hrresearchgate.net Sulfamethazine can exist as a cation, a neutral molecule, or an anion depending on the pH, which affects its interaction with charged soil components. irb.hr Low sorption coefficients (Kd and KF) have been reported, indicating weak adsorption to various soil types. irb.hr
Sorption to Carbon Nanotubes: Carbon nanotubes (CNTs) have shown promise as effective adsorbents for removing sulfamethazine from water. mdpi.com The strong adsorption is attributed to noncovalent forces such as van der Waals forces, electrostatic interactions, hydrogen bonding, and π-π interactions between the CNTs and the sulfamethazine molecule, which contains a benzene ring. mdpi.com Single-walled carbon nanotubes (SWCNTs) have demonstrated a higher removal efficiency for sulfamethazine compared to multi-walled carbon nanotubes (MWCNTs). mdpi.com The surface area and porosity of the CNTs play a significant role in their adsorption capacity. mdpi.com
Table 4: Sorption Characteristics of Sulfamethazine
| Sorbent | Sorption Behavior | Key Influencing Factors | Reference |
|---|---|---|---|
| Soil/Sediment | Weak sorption, high mobility | pH, organic carbon content, pKa of sulfamethazine | irb.hrresearchgate.net |
| Carbon Nanotubes | Strong adsorption, high removal efficiency | Surface area, porosity, noncovalent interactions | mdpi.com |
Biotic Transformation and Biodegradation
The breakdown of sulfamethazine in the environment is significantly influenced by biological processes. Microorganisms, in particular, play a crucial role in the transformation and degradation of this antibiotic.
The microbial degradation of sulfamethazine is carried out by a diverse range of microorganisms, including bacteria and fungi, which utilize it as a source of carbon, nitrogen, and sulfur. frontiersin.org Several bacterial genera have been identified as capable of degrading sulfamethazine, including Bacillus, Paenarthrobacter, Microbacterium, Thiobacillus, Sphingomonas, Rhodobacter, Ellin6067, Ilumatobacter, Dongia, and Steroidobacter. mdpi.comnih.govnih.govfrontiersin.org Additionally, anaerobic degradation has been observed, involving genera such as Microvirga, Flavobacterium, Dechlorobacter, and Atopostipes, as well as families like Nocardioidaceae, Micrococcaceae, and Anaerolineaceae. nih.gov
The white-rot fungus Trametes versicolor has also demonstrated the ability to eliminate sulfamethazine to nearly undetectable levels in liquid medium. ucr.ac.cr The degradation process can involve both intracellular and extracellular enzymes. For instance, in Bacillus cereus H38, intracellular enzymes were found to be the primary contributors to sulfamethazine biodegradation. researchgate.netnih.gov
Several degradation pathways have been proposed based on the identification of various metabolites. These pathways often involve the cleavage of the sulfonamide bond (S-N bond), which separates the aniline (B41778) and pyrimidine rings of the molecule. frontiersin.orgresearchgate.net Other common transformation reactions include hydroxylation, methylation, oxidation, and ring cleavage. nih.gov
For example, two primary pathways have been described for Bacillus cereus H38:
Pathway I: Cleavage of the S-N bond, which removes SO2 and forms N-(4,6-dimethylpyrimidin-2-yl) 1,4-diphenylamine. This is followed by the cleavage of the C-N bond to produce 2-amino-4,6-dimethylpyrimidine (B23340) and aniline. frontiersin.org
Pathway II: This pathway begins with the cleavage of the N4 amine bond to form N-(3,5-dimethylpyrimidin-2-yl)-benzenesulfonamide, which is then also converted to 2-amino-4,6-dimethylpyrimidine and phenyl sulphoxide through the cleavage of the S-N bond. frontiersin.org
The genes responsible for sulfonamide catabolism, such as sadA, sadB, and sadC, have been identified in several degrading bacteria, including Microbacterium sp. strain BR1 and Paenarthrobacter sp. A01. frontiersin.org These genes encode for enzymes like flavin-dependent monooxygenases and FMN reductases, which are crucial for the breakdown of sulfamethazine. frontiersin.org
A variety of biodegradation metabolites of sulfamethazine have been identified through advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). ucr.ac.crpeerj.com The formation of these metabolites provides evidence for the different transformation pathways occurring in the environment.
A significant portion of sulfamethazine is often transformed into 2-amino-4,6-dimethylpyrimidine. nih.gov Other identified metabolites include:
Desulfo-SMZ ucr.ac.cr
N4-formyl-SMZ ucr.ac.cr
N4-hydroxy-SMZ ucr.ac.cr
Desamino-SMZ ucr.ac.cr
Sulfanilic Acid peerj.com
4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide peerj.com
N-(4,6-dimethyl-2-pyrimidinyl)-4-N-(benzenesulfonamide)benzenesulfonamide peerj.com
N-(4,6-dimethyl-2-pyrimidinyl)-4-N-(4,6-dimethylpyrimidine)benzenesulfonamide peerj.com
In a study using Paenarthrobacter sp. A01, nine biodegradation products were identified, with two novel products, C6H9N3O2S and C12H12N2, being reported for the first time. nih.gov Microalgae such as Chlorella vulgaris and Scenedesmus obliquus have also been shown to degrade sulfamethazine, producing fifteen different metabolites through reactions like ring cleavage, hydroxylation, methylation, and oxidation. nih.gov
Table 1: Identified Biodegradation Metabolites of Sulfamethazine
| Metabolite Name | Identifying Study Organism/System | Reference |
|---|---|---|
| Desulfo-SMZ | Trametes versicolor | ucr.ac.cr |
| N4-formyl-SMZ | Trametes versicolor | ucr.ac.cr |
| N4-hydroxy-SMZ | Trametes versicolor | ucr.ac.cr |
| Desamino-SMZ | Trametes versicolor | ucr.ac.cr |
| Sulfanilic Acid | Acclimatized aerobic sludge | peerj.com |
| 4-amino-N-(4,6-dimethyl-2 pyrimidin) benzene sulfonamide | Acclimatized aerobic sludge | peerj.com |
| N-(4,6-dimethyl-2-pyrimidin)-4-N-(benzene sulfonamide) benzene sulfonamide | Acclimatized aerobic sludge | peerj.com |
| N-(4,6-dimethyl-2-pyrimidin)-4-N-(4,6-dimethyl pyrimidine) benzene sulfonamide | Acclimatized aerobic sludge | peerj.com |
| C6H9N3O2S | Paenarthrobacter sp. A01 | nih.gov |
| C12H12N2 | Paenarthrobacter sp. A01 | nih.gov |
The rate and extent of sulfamethazine biodegradation are significantly influenced by various environmental factors.
pH: The optimal pH for the biodegradation of sulfamethazine by most bacteria is in the neutral range of 6.0 to 7.8. nih.gov For instance, Bacillus cereus J2 exhibited optimal degradation at pH levels of 6.0 and 8.0, achieving 100% degradation within 36 hours. mdpi.com However, at more extreme pH values of 4.0 and 10.0, the degradation was significantly inhibited. mdpi.com
Temperature: Temperature plays a crucial role in microbial growth and enzyme activity, thereby affecting biodegradation rates. The optimal temperature for sulfamethazine degradation varies among different microorganisms. For example, Bacillus cereus J2 showed the highest degradation efficiency at 30°C, while the thermophilic bacterium Geobacillus sp. S-07 demonstrated effective degradation at higher temperatures. mdpi.comresearchgate.net Lower temperatures generally lead to a reduced rate of decomposition. frontiersin.org
Microbial Community: The composition and activity of the microbial community are fundamental to the biodegradation of sulfamethazine. The presence of adapted microbial populations, often found in environments with a history of sulfamethazine exposure like manure-amended soils, can lead to faster degradation rates. frontiersin.org The addition of organic matter, such as manure, can also influence degradation by increasing microbial biomass. bohrium.com The structure of the microbial community can be altered by the presence of sulfamethazine, with some studies showing an increase in the abundance of certain phyla like Chloroflexi and a decrease in others like Proteobacteria in response to the antibiotic. frontiersin.orgnih.gov
Table 2: Influence of Environmental Conditions on Sulfamethazine Biodegradation
| Environmental Factor | Optimal Condition/Effect | Organism/System | Reference |
|---|---|---|---|
| pH | 6.0 - 7.8 | Paenarthrobacter sp. A01 | nih.gov |
| 6.0 and 8.0 | Bacillus cereus J2 | mdpi.com | |
| Neutral pH (6.0-7.8) | Most bacteria | researchgate.net | |
| Temperature | 30°C | Bacillus cereus J2 | mdpi.com |
| 25°C | Bacillus cereus H38 | nih.gov | |
| Higher temperatures | Geobacillus sp. S-07 | researchgate.net | |
| Microbial Community | Pre-adapted communities show faster degradation | Soil microorganisms | frontiersin.org |
| Manure addition can increase microbial biomass | Soil microorganisms | bohrium.com |
Identification of Biodegradation Metabolites
Bioaccumulation Potential in Non-Target Organisms (excluding human data)
Sulfamethazine has been shown to accumulate in various non-target organisms, including plants, algae, and aquatic invertebrates.
Studies have demonstrated the uptake of sulfamethazine by several crop plants grown in manure-amended soil, such as corn (Zea mays L.), lettuce (Lactuca sativa L.), and potato (Solanum tuberosum L.). nih.gov The concentrations in plant tissues ranged from 0.1 to 1.2 mg kg-1 dry weight, with the highest concentrations found in corn and lettuce. nih.gov However, the total accumulation in plant tissue after 45 days was less than 0.1% of the amount applied to the soil. nih.gov Other research has also found sulfamethoxazole (B1682508), a related sulfonamide, at concentrations of 0.021 mg/kg in lettuce shoots. mdpi.com
In aquatic environments, the microalga Chlorella pyrenoidosa has been observed to accumulate sulfamethazine, with peak concentrations reaching 0.596 ng per mg fresh weight after 13 days of exposure. scispace.com The bioconcentration factor (BCF) for sulfamethazine in the aquatic invertebrate Lumbriculus variegatus was found to have a log BCF of >2 at an exposure concentration of 0.05 mg/l, indicating a potential for bioaccumulation. iastate.edu Interestingly, an inverse relationship between the exposure concentration and the BCF has been noted. iastate.edu
In a study with the marine medaka fish (Oryzias melastigma), it was found that its metabolite, acetylsulfamethazine, accumulated more readily in the organism, particularly in the gonads, than the parent compound. researchgate.net Another study on tilapia (Oreochromis niloticus) treated with medicated feed showed a maximum accumulation of 1.6 mg/kg of sulfamethazine in the muscle tissue, with the drug being excreted relatively quickly. nih.gov
Table 3: Bioaccumulation of Sulfamethazine in Non-Target Organisms
| Organism | Tissue/Compartment | Concentration/BCF | Exposure Conditions | Reference |
|---|---|---|---|---|
| Corn (Zea mays L.) | Plant tissue | 0.1 - 1.2 mg/kg (dry weight) | Manure-amended soil | nih.gov |
| Lettuce (Lactuca sativa L.) | Plant tissue | 0.1 - 1.2 mg/kg (dry weight) | Manure-amended soil | nih.gov |
| Potato (Solanum tuberosum L.) | Plant tissue | 0.1 - 1.2 mg/kg (dry weight) | Manure-amended soil | nih.gov |
| Chlorella pyrenoidosa | Algal cells | 0.596 ng/mg (fresh weight) | 13-day exposure | scispace.com |
| Lumbriculus variegatus | Whole organism | log BCF > 2 | 0.05 mg/l exposure | iastate.edu |
| Tilapia (Oreochromis niloticus) | Muscle | 1.6 mg/kg | Medicated feed | nih.gov |
Ecotoxicological Investigations of Sulfamethazine Bisulfate on Non Target Organisms
Impact on Aquatic Organisms (e.g., Bacteria, Algae, Microcrustaceans, Fish)
The presence of sulfamethazine (B1682506) (SMZ) in aquatic environments poses a potential risk to a variety of non-target organisms. savethewater.org Studies have shown that even at low concentrations, this sulfonamide antibiotic can affect aquatic life, from microorganisms to fish. nih.govmdpi.com
Research indicates that sulfamethazine can have varying degrees of toxicity on different aquatic organisms. For instance, studies on the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri) have determined the concentration of SMZ that causes a 50% maximal effect on luminescence to be 344.7 mg/L. nih.gov In the case of the freshwater microcrustacean Daphnia magna, the acute 48-hour median effective concentration (EC50) for immobilization has been reported to be in the range of 131-270 mg/L. nih.gov For the aquatic plant duckweed (Lemna minor), the EC50 for growth inhibition was found to be 0.248 mg/L, indicating a higher sensitivity compared to some other aquatic organisms. nih.gov
In fish, such as zebrafish (Danio rerio), exposure to sulfamethazine can lead to various adverse effects. One study found that a 30-day co-exposure of chlorpyrifos (B1668852) with sulfamethazine at 1 mg/L aggravated oxidative stress, decreased carboxylesterase (CarE) and acetylcholinesterase (AChE) activity, and significantly increased cytochrome P450 (CYP450) activity. nih.gov Another study on marine medaka (Oryzias melastigma) revealed that while sulfamethazine did not significantly affect hatching rates, it did accelerate the hatching process and caused developmental abnormalities such as reduced pigmentation, smaller eyes, curved tails, spinal deformities, fin rot, and yolk sac edema. mdpi.com
Effects on Microbial Communities and Ecosystem Function
Sulfamethazine can significantly alter the structure and function of microbial communities in aquatic ecosystems. nih.gov The introduction of SMZ into these environments can lead to the development of antibiotic-resistant bacteria and the proliferation of antibiotic resistance genes (ARGs). nih.govfrontiersin.org
In a study using a stream microcosm, sulfamethazine was found to significantly decrease bacterial biomass on decomposing leaves. nih.gov This reduction in bacteria was accompanied by an increase in biomass-specific β-glucosidase activity, which was interpreted as a stress response. nih.gov Another study investigating a two-stage biological contact oxidation system found that the addition of SMZ affected the structure of the bacterial community within the biofilm, with the abundance of sulfonamide resistance genes increasing substantially with higher SMZ concentrations. frontiersin.org
The presence of sulfamethazine can also impact key ecosystem processes. For example, while one study found that SMZ did not affect the leaf-litter decomposition process itself, it did decouple microbial decomposer activity from particulate organic matter to dissolved organic matter. nih.gov Furthermore, high concentrations of SMZ (3 mg/L) have been shown to negatively impact the removal of organic matter and the process of ammonia (B1221849) oxidization in wastewater treatment systems. frontiersin.org
Toxicity Assessment in Standard Aquatic Bioassays (e.g., Daphnia magna, Aliivibrio fischeri)
Standard aquatic bioassays are crucial for evaluating the ecotoxicity of sulfamethazine. The microcrustacean Daphnia magna and the bioluminescent bacterium Aliivibrio fischeri are commonly used model organisms for this purpose. d-nb.infoeaht.orgbibliotekanauki.pl
For Daphnia magna, the acute toxicity of sulfamethazine is generally considered to be low. The 48-hour EC50 for immobilization has been reported to be within the range of 131-270 mg/L. nih.gov Chronic toxicity studies, however, reveal effects at much lower concentrations. A 21-day reproduction test on D. magna established a Lowest Observed Effect Concentration (LOEC) of 3.125 mg/L and a No Observed Effect Concentration (NOEC) of 1.563 mg/L for sulfamethazine. nih.gov
In the case of Aliivibrio fischeri, the toxicity of sulfamethazine is assessed by measuring the inhibition of its bioluminescence. eaht.org One study reported the concentration for 50% of the maximal effect on marine A. fischeri to be 344.7 mg/L after a 15-minute exposure. nih.gov It's important to note that the sensitivity of these organisms can be influenced by various factors, and results can differ between studies.
Interactive Data Table: Acute Toxicity of Sulfamethazine to Aquatic Organisms
| Organism | Test Type | Endpoint | Concentration (mg/L) | Reference |
| Aliivibrio fischeri | 15-min luminescence inhibition | EC50 | 344.7 | nih.gov |
| Daphnia magna | 48-hour immobilization | EC50 | 131-270 | nih.gov |
| Lemna minor | Growth inhibition | EC50 | 0.248 | nih.gov |
Sub-Individual Parameters and Metabolic Pathways in Ecotoxicology (e.g., Lipid Peroxidation, Enzyme Activities)
Exposure to sulfamethazine can induce a range of sub-individual effects in aquatic organisms, impacting their metabolic pathways and physiological functions. These sub-lethal endpoints are often more sensitive indicators of toxicity than acute mortality.
In fish, sulfamethazine has been shown to induce oxidative stress. A study on zebrafish co-exposed to chlorpyrifos and sulfamethazine (1 mg/L) for 30 days observed aggravated oxidative stress. nih.gov This was accompanied by a significant increase in the activity of cytochrome P450 (CYP450) enzymes, which are involved in the metabolism of foreign compounds. nih.gov The same study also reported a decrease in the activity of carboxylesterase (CarE) and acetylcholinesterase (AChE), enzymes crucial for various physiological processes. nih.gov
Research on marine medaka embryos exposed to sulfamethazine revealed morphological abnormalities, including reduced pigmentation, smaller eyes, and curved tails, indicating an impact on developmental pathways. mdpi.com The observation of yolk sac edema suggests a disruption in osmoregulation and nutrient absorption. mdpi.com
Effects on Terrestrial Flora and Fauna (excluding human data)
The ecotoxicological effects of sulfamethazine extend to terrestrial ecosystems, primarily through the application of manure from treated livestock as fertilizer. This practice can introduce the antibiotic into the soil, potentially impacting soil microorganisms, plants, and invertebrates.
The mechanism of toxicity of sulfonamides in plants is similar to their antibacterial action, involving the inhibition of dihydrofolate synthase, which in turn affects plant growth. nih.gov Studies on the effects of sulfamethazine on terrestrial plants are an area of ongoing research.
Interacting Factors Influencing Ecotoxicity (e.g., Co-occurrence with other pollutants, dissolved organic matter)
The ecotoxicity of sulfamethazine in the environment is rarely due to the compound acting in isolation. Its effects can be influenced by a variety of interacting factors, including the presence of other pollutants and natural components of the ecosystem like dissolved organic matter (DOM).
The co-occurrence of sulfamethazine with other pollutants, such as pesticides, can lead to complex toxicological interactions. A study on zebrafish found that while sulfamethazine at 1 mg/L did not significantly increase the acute toxicity of the insecticide chlorpyrifos, the 30-day co-exposure did aggravate oxidative stress and alter enzyme activities more than either compound alone. nih.gov Interestingly, the co-exposure also reduced the accumulation of both chlorpyrifos and sulfamethazine in the fish, while prolonging their depuration time. nih.gov
Dissolved organic matter, a complex mixture of organic compounds found in aquatic systems, can also influence the bioavailability and toxicity of sulfamethazine. mdpi.comfrontiersin.org DOM can adsorb to pollutants, potentially reducing their availability to organisms. mdpi.com The specific nature of these interactions can depend on the properties of both the DOM and the pollutant, as well as environmental conditions such as pH. mdpi.com
Mechanisms of Action of Sulfamethazine at Molecular and Cellular Levels Non Clinical Focus
Biochemical Pathway Inhibition (e.g., Folic Acid Synthesis Inhibition in Bacteria)
The principal mode of action for sulfamethazine (B1682506) is the disruption of the folic acid (vitamin B9) synthesis pathway in bacteria. patsnap.com Folic acid is a critical precursor for the synthesis of nucleotides, the building blocks of DNA and RNA. patsnap.com Unlike higher animals that obtain folic acid from their diet, most bacteria must synthesize it de novo, making this pathway an effective target for antimicrobial agents. britannica.com This inhibition results in a bacteriostatic effect, meaning it halts the growth and reproduction of bacteria rather than killing them directly, allowing the host's immune system to clear the infection. patsnap.comebi.ac.ukresearchgate.net
Sulfamethazine's inhibitory action targets a specific enzyme in the folate pathway known as dihydropteroate (B1496061) synthase (DHPS). patsnap.compatsnap.comguidetopharmacology.org The drug is a structural analog of para-aminobenzoic acid (PABA), a natural substrate that bacteria use to produce dihydrofolic acid. patsnap.comdrugbank.com Due to this structural similarity, sulfamethazine competes with PABA for the active site of the DHPS enzyme. patsnap.combritannica.com
When sulfamethazine binds to DHPS, it acts as a competitive inhibitor, preventing the enzyme from catalyzing the condensation of PABA with dihydropteridine diphosphate. ebi.ac.ukpatsnap.com This blockade effectively halts the production of dihydropteroic acid, a crucial intermediate in the synthesis of folic acid. patsnap.comdrugbank.com The effectiveness of this inhibition depends on the concentration of sulfamethazine relative to PABA at the site of infection. patsnap.com
The inhibition of DHPS and the subsequent halt in folic acid production have profound consequences for bacterial cells. patsnap.com Dihydrofolic acid is a precursor to tetrahydrofolic acid (THF), the biologically active form of folate. patsnap.compatsnap.com THF is an essential cofactor required for the synthesis of several vital compounds, including purines and thymidine, which are fundamental components of DNA and RNA. patsnap.compatsnap.com
Without an adequate supply of these nucleotide building blocks, bacteria are unable to replicate their DNA or synthesize RNA and proteins. patsnap.comebi.ac.ukpatsnap.com This disruption of nucleic acid synthesis ultimately prevents bacterial cell division and proliferation, leading to the observed bacteriostatic effect. ebi.ac.ukpatsnap.com Several antimicrobials function by inhibiting the synthesis of nucleic acids. nih.gov
Competitive Inhibition of Dihydropteroate Synthase (DHPS)
Interactions with Cellular Components (e.g., Penicillin-Binding Proteins, Cell Membrane Integrity in non-target organisms)
While the primary mechanism of sulfamethazine is DHPS inhibition, research indicates other interactions at the cellular level, particularly in non-target organisms. Studies on its direct interaction with penicillin-binding proteins (PBPs) are not prominent; however, it has been noted that sulfamethazine may decrease the excretion rate of benzylpenicillin, an antibiotic that functions by binding to PBPs. drugbank.com
In non-target organisms, such as the earthworm Eisenia fetida, sulfamethazine has been shown to affect cellular viability. Exposure to high concentrations of the antibiotic reduced the viability of coelomocytes, which are immune cells in earthworms. nih.gov In aquatic organisms, sulfamethazine exposure has been linked to toxic effects, including redox imbalance in zebrafish embryos. researchgate.net Studies on the related sulfonamide, sulfamethoxazole (B1682508), have shown it can cause membrane damage (lipid peroxidation) in aquatic plants like Lemna minor and induce oxidative stress in microalgae. nih.govmdpi.com This suggests that at certain concentrations, sulfonamides can compromise cell membrane integrity in non-target species.
In Silico and Molecular Docking Studies of Sulfamethazine Interactions
In silico and molecular docking studies provide computational models to predict and analyze the interactions between sulfamethazine and various proteins at a molecular level. dntb.gov.ua These studies help visualize bonding interactions and estimate binding affinities, offering insights for rational drug design. dntb.gov.uaasiapharmaceutics.info
Research has used these methods to explore sulfamethazine's interactions with a range of biological targets:
Dihydropteroate Synthase (DHPS) : Molecular docking models have confirmed that sulfonamides like sulfamethazine can act as competitive inhibitors of DHPS in plants, similar to their action in bacteria. mdpi.com The models show that the sulfonamide can substitute for PABA in the enzyme's active site. mdpi.com
Glycolytic Enzymes : An in silico screening of sulfonamide derivatives revealed that sulfamethazine exhibits a high binding affinity for certain glycolytic enzymes, which are crucial for energy metabolism. researchgate.net This suggests a potential for sulfamethazine to be repurposed as an inhibitor for these enzymes in treating glycolysis-related disorders. researchgate.net
Carbonic Anhydrases : Docking studies on novel sulfamethazine derivatives showed that they fit well into the active sites of human carbonic anhydrase (hCA) isoforms I and II, participating in various hydrophilic and hydrophobic interactions with surrounding amino acids. nih.gov This research identified derivatives with potent and selective inhibitory effects on these enzymes. nih.gov
Serum Albumins : Molecular docking has been used to study the binding of sulfamethazine to human serum albumin (HSA). researchgate.net These studies identified key amino acid residues, such as Arg222, Ala291, and Leu238, as playing a crucial role in the binding process, with hydrogen bonds being a key contributing factor to the binding affinity. researchgate.net
The table below summarizes findings from a molecular docking study on the interaction of sulfamethazine and other sulfonamides with glycolytic enzymes.
| Glycolytic Enzyme | Sulfamethazine Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Hexokinase | -7.5 | researchgate.net |
| Phosphoglucose Isomerase | -8.1 | researchgate.net |
| Phosphofructokinase | -8.3 | researchgate.net |
| Aldolase | -7.9 | researchgate.net |
| Triosephosphate Isomerase | -7.0 | researchgate.net |
The following table presents data from kinetic and in silico studies of novel sulfamethazine derivatives interacting with human carbonic anhydrase (hCA) isoforms.
| Derivative | Target Isoform | Inhibition Constant (KI) (nM) | Reference |
|---|---|---|---|
| SM7 (4-butoxy) | hCA I | 5.69 ± 0.59 | nih.gov |
| Acetazolamide (Reference Drug) | hCA I | 116.00 ± 8.48 | nih.gov |
| SM4 (4-cyano) | hCA II | 5.87 ± 0.57 | nih.gov |
| Acetazolamide (Reference Drug) | hCA II | 57.25 ± 4.15 | nih.gov |
| SM9 (3,4-dimethoxy) | hCA II | 74.98 ± 10.49 | nih.gov |
Regulatory Frameworks and Environmental Policy Implications
Current Environmental Regulations and Monitoring Efforts for Sulfonamides
The regulation of veterinary pharmaceuticals in the environment is a complex and evolving area. In the European Union, the environmental risk assessment (ERA) for veterinary medicinal products has been a requirement since the early 1990s. animalhealtheurope.eu The new Regulation (EU) 2019/6, which became applicable in 2022, further strengthens these environmental safeguards. animalhealtheurope.eunih.gov This regulation mandates a two-tiered ERA for all veterinary medicinal products before they can be granted marketing authorization. researchgate.net The first phase assesses the potential for environmental exposure. If the predicted environmental concentration in soil (PECsoil) is below a certain threshold (e.g., 100 µg/kg), the ERA may conclude at this stage. europa.eu However, for substances with properties that raise environmental concerns, a more detailed Phase II assessment is required. researchgate.neteuropa.eu Despite these measures, there are calls to improve the systematic review of the environmental risks of all authorized veterinary medicinal products and enhance consistency in the assessment of active substances. nih.gov
In the United States, there are currently no federal regulations that set specific limits for pharmaceuticals in wastewater or drinking water. acs.org The U.S. Environmental Protection Agency (EPA) has the authority to regulate contaminants under the Clean Water Act and the Safe Drinking Water Act. acs.org The EPA uses the Contaminant Candidate List (CCL) to prioritize pollutants for further evaluation of their occurrence and toxicity. acs.orgrxdestroyer.com While some pharmaceuticals have been included on the CCL, the process for establishing regulations is often lengthy. acs.orgnih.gov The EPA has, however, taken steps to prohibit the sewering of hazardous waste pharmaceuticals from healthcare facilities to reduce the amount entering waterways. ercweb.com
Monitoring efforts have detected sulfonamides, including sulfamethazine (B1682506), in various environmental compartments. Studies have found sulfamethazine in groundwater at concentrations up to 100 ng/L. mdpi.com In some river systems, sulfamethoxazole (B1682508), another sulfonamide, has been detected at median concentrations of 8.6 ng/L in waters impacted by wastewater treatment plant effluent. nih.gov Monitoring programs, such as those conducted by the UK Environment Agency, have been established to determine the concentrations of high-risk veterinary medicines in the environment to inform pollution prevention measures. service.gov.uk In France, the national surveillance network for antimicrobial resistance in pathogenic bacteria of animal origin (Resapath) monitors the spread of resistant bacteria, which is linked to the presence of antibiotics like sulfonamides in the environment. anses.fr
Environmental Risk Assessment Methodologies for Pharmaceutical Contaminants
A key methodology for assessing the environmental risk of pharmaceutical contaminants is the Risk Quotient (RQ). csic.es This method compares the Measured Environmental Concentration (MEC) of a substance to its Predicted No-Effect Concentration (PNEC). researchgate.net
Risk Quotient (RQ) = MEC / PNEC
The MEC is the concentration of a substance, such as sulfamethazine, that is actually measured in an environmental sample (e.g., water, soil, sediment). researchgate.net These concentrations can vary widely depending on the location and proximity to sources of contamination like agricultural areas or wastewater discharge points.
The PNEC is an estimation of the concentration of a substance below which adverse effects on ecosystems are not expected to occur. researchgate.net It is typically derived from ecotoxicological data, such as the 50% effect concentration (EC50) or the 50% lethal concentration (LC50) from laboratory tests on various aquatic organisms (e.g., algae, daphnia, and fish). csic.es To account for uncertainties and to be protective of the environment, an assessment factor (AF) is applied to the toxicity data. For instance, when using acute toxicity data (EC50 or LC50), an assessment factor of 1000 is often used. csic.es
The calculated RQ value is then used to categorize the level of risk:
RQ < 0.1: Low risk
Emerging Research Directions and Future Perspectives on Sulfamethazine Bisulfate
Development of Novel Remediation Technologies
The contamination of soil and water with sulfamethazine (B1682506) has spurred the development of innovative and effective remediation technologies. Research is increasingly focused on sustainable and efficient methods to remove this antibiotic from the environment. Key areas of development include advanced oxidation processes (AOPs), the use of biochar and other adsorbents, and the application of nanotechnology.
Advanced Oxidation Processes (AOPs) are among the most effective methods for degrading persistent organic pollutants like sulfamethazine. mostwiedzy.pl These processes generate highly reactive radicals, such as hydroxyl (•OH) and sulfate (B86663) (SO₄⁻•), which can break down the complex structure of sulfamethazine into less harmful compounds. mostwiedzy.pl AOPs can achieve complete mineralization of organic matter with low residual material production. mostwiedzy.pl For instance, a Fenton-like process using Ce-doped zero-valent iron (Ce/Fe) nanoparticles has demonstrated high catalytic activity, achieving nearly 100% removal of sulfamethazine under optimal conditions. rsc.org Another study highlighted a rotating advanced oxidation contactor (RAOC) equipped with TiO₂-high-silica zeolite composite sheets, which effectively removed sulfamethazine through a combination of adsorption and photocatalytic decomposition. nih.gov After 24 hours of treatment with the RAOC, approximately 94% of the nitrogen from the amino and sulfanilamide (B372717) groups and 39% of the sulfur from the sulfanilamide group were mineralized. nih.gov
Biochar, a carbonaceous material produced from the pyrolysis of biomass, has gained attention as a low-cost and effective adsorbent for sulfamethazine. rhhz.net The sorption capacity of biochar is influenced by its physical and chemical properties, which are determined by the pyrolysis temperature and feedstock. For example, biochar produced from corn straw at 300°C showed a higher sorption capacity for sulfamethazine than biochar produced at 600°C due to its more amorphous organic carbon and polar functional groups. rhhz.net Steam-activated biochar derived from invasive plant species has also shown enhanced removal capabilities, with a 55% increase in sorption capacity compared to non-activated biochar. capes.gov.brtulane.edu
Nanomaterials are also being explored for their potential in sulfamethazine remediation. Nanoengineered biochar activated with iron has been shown to increase the sorption of sulfonamides. nih.gov Biochar-supported sulfide-modified nanoscale zerovalent iron (S-nZVI/BC) has been effective in removing sulfamethazine from water, with the removal efficiency influenced by factors such as the carbon-to-iron ratio and pH. mdpi.com Furthermore, photocatalytic degradation using zinc oxide (ZnO) nanoparticles of different morphologies has proven effective, with tetra-needle-like ZnO showing the highest mineralization rate. nih.govroyalsocietypublishing.org
Table 1: Comparison of Novel Remediation Technologies for Sulfamethazine
| Remediation Technology | Method | Key Findings | Removal Efficiency | Reference(s) |
| Advanced Oxidation Process | Fenton-like process with Ce-doped zero-valent iron (Ce/Fe) nanoparticles | High catalytic activity over a wide pH range. | ~100% | rsc.org |
| Advanced Oxidation Process | Rotating advanced oxidation contactor (RAOC) with TiO₂-high-silica zeolite sheets | Simultaneous adsorption and photocatalytic decomposition. Mineralization of nitrogen and sulfur components. | - | nih.govscilit.com |
| Biochar Adsorption | Corn biochar pyrolyzed at 300°C and 600°C | Biochar produced at 300°C had a higher sorption capacity. Acid-modified biochar was more effective in alkaline solutions. | - | rhhz.net |
| Biochar Adsorption | Steam-activated biochar from invasive plant | Steam activation significantly enhanced sorption capacity. | 37.7 mg g⁻¹ (at pH 3) | capes.gov.brtulane.edu |
| Nanomaterials | Biochar-supported sulfide-modified nanoscale zerovalent iron (S-nZVI/BC) | Removal efficiency is dependent on C/Fe ratio, Fe/S ratio, pH, and H₂O₂ concentration. | - | mdpi.com |
| Nanomaterials | Photocatalysis with ZnO nanoparticles | Tetra-needle-like ZnO showed the highest mineralization rate. | 86% TOC removal after 12h | nih.govroyalsocietypublishing.orgroyalsocietypublishing.org |
Comprehensive Assessment of Long-Term Ecological Impacts and Sublethal Effects
The continuous release of sulfamethazine into the environment raises concerns about its long-term ecological impacts and sublethal effects on non-target organisms. Even at low concentrations, this antibiotic can disrupt ecosystems and affect the health of various species.
Research has shown that long-term exposure of agricultural soil to a mixture of veterinary antibiotics, including sulfamethazine, can alter the population structure of symbiotic nitrogen-fixing rhizobacteria in soybean nodules. asm.org This indicates potential long-term impacts on the agronomically important symbiosis between legumes and these bacteria. asm.org In aquatic environments, sulfamethazine has been observed to inhibit denitrification in estuarine and coastal sediments, a crucial process for nitrogen removal. acs.org This inhibition can potentially worsen eutrophication and increase the release of nitrous oxide (N₂O), a potent greenhouse gas. acs.org
Sublethal effects of sulfamethazine have been documented in various aquatic organisms. Studies on zebrafish (Danio rerio) have shown that sulfamethazine can cause physiological changes throughout their life cycle, with the embryonic stage being particularly sensitive. researchgate.net Exposure to concentrations as low as 0.2 μg/L has been found to cause an increase in superoxide (B77818) dismutase (SOD) and malondialdehyde (MDA) content in zebrafish embryos, indicating oxidative stress. researchgate.net Other studies have reported that sulfamethazine can cause a reduction in species diversity and lead to deformities in diatoms. frontiersin.org The chronic exposure of freshwater sediments to sulfamethazine has been shown to have contrasting effects on the metabolic activities of microbial communities, including a transient inhibition of denitrification. nih.gov
Table 2: Documented Sublethal Effects of Sulfamethazine on Various Organisms
| Organism | Exposure Concentration | Observed Effects | Reference(s) |
| Soybean (Glycine max) Rhizobacteria | 0.1 to 10 mg · kg⁻¹ soil (in a mixture) | Altered composition of bradyrhizobial populations in root nodules. | asm.org |
| Zebrafish (Danio rerio) Embryos | 0.2 μg/L | Increased levels of superoxide dismutase (SOD) and malondialdehyde (MDA), indicating oxidative stress. | researchgate.net |
| Freshwater Rotifer (Plationus patulus) | Not specified | No significant impact on population growth was observed in one study. | nih.gov |
| Diatoms | Not specified | Reduction in species diversity and induction of deformities (teratologies). | frontiersin.org |
| Sediment Microbial Communities | Environmental concentrations | Transient inhibition of denitrification. | nih.gov |
Advanced Modeling of Environmental Fate and Transport
Predicting the environmental fate and transport of sulfamethazine is crucial for assessing its potential risks and developing effective management strategies. Advanced mathematical models are increasingly being used to simulate the movement and transformation of pharmaceuticals in various environmental compartments, including water, soil, and air. wiley.com
These models integrate various factors such as the physicochemical properties of sulfamethazine, environmental conditions, and transformation processes like biodegradation and photodegradation. nih.govresearchgate.net While many current models are pharmaceutical-based, there is a growing need to incorporate broader environmental pollutants and factors like climate change. researchgate.net Machine learning-based models are also emerging as an innovative approach for real-time monitoring and prediction of pharmaceutical occurrence and fate. researchgate.net
The transport and fate of sulfamethazine in soil are complex, influenced by processes like sorption and degradation. unl.edu Studies have shown that sulfamethazine concentrations can decrease during transport through soil columns, with sorption and, to a lesser extent, degradation being the primary attenuation processes. unl.edu The presence of sulfamethazine can also impact microbial processes like denitrification. unl.edu Understanding these interactions is essential for developing accurate predictive models.
Interdisciplinary Approaches to Antimicrobial Resistance (e.g., One Health Perspective in environmental contexts)
The issue of antimicrobial resistance (AMR) is a complex global challenge that requires a "One Health" approach, which recognizes the interconnectedness of human, animal, and environmental health. nih.govumn.eduwho.intnih.gov The use of antibiotics like sulfamethazine in veterinary medicine contributes to the selection pressure for resistant bacteria in the environment. umn.edu These resistant bacteria and their resistance genes can then spread through various pathways, potentially impacting human health. nih.gov
The environment acts as a significant reservoir for antimicrobial resistance genes. researchgate.net Inadequately treated waste from farms, industries, and residential areas can introduce antibiotics and resistant bacteria into soil and water systems. nih.gov Sulfamethazine is one of the antibiotics frequently detected in groundwater and wastewater. umn.edu
A One Health perspective emphasizes the need for collaborative efforts across multiple sectors to address AMR. nih.gov This includes improving regulations on antimicrobial use, enhancing surveillance of resistance, promoting stewardship programs, and improving sanitation and hygiene practices in both human and animal health sectors. nih.gov Reducing the non-essential use of medically important antimicrobials in agriculture is a key strategy to preserve their efficacy. nih.gov
Exploration of Sulfamethazine Analogs and Derivatives for Non-Antimicrobial Environmental Applications
Currently, there is limited publicly available research on the exploration and development of sulfamethazine analogs and derivatives specifically for non-antimicrobial environmental applications. The primary focus of research on sulfamethazine and its related compounds remains centered on their antimicrobial properties, environmental contamination, remediation, and the associated issue of antimicrobial resistance.
Future research may potentially explore the unique chemical properties of the sulfamethazine structure for novel applications beyond its antimicrobial use.
Q & A
Q. Can this compound be repurposed for non-antibiotic applications, such as cancer epigenetics?
- Methodological Answer : Explore bisulfate-ion-mediated DNA demethylation in cancer cell lines using WGBS/RRBS pipelines. Compare methylation profiles (e.g., differentially methylated regions) with untreated controls via methylkit . Validate functional impacts using CRISPR-Cas9 knockouts of methylation-regulated oncogenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
